3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid

Description

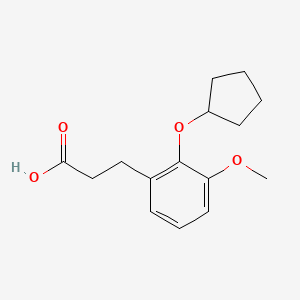

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative featuring a cyclopentyloxy group at the phenyl ring’s 2-position and a methoxy group at the 3-position, with a propanoic acid side chain. This compound is structurally related to anti-inflammatory or anticancer agents, as suggested by its similarity to T5224 (a benzisoxazole-linked derivative) .

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-(2-cyclopentyloxy-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H20O4/c1-18-13-8-4-5-11(9-10-14(16)17)15(13)19-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,16,17) |

InChI Key |

NKAUNQHFTNOKKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC2CCCC2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Intermediates and Starting Materials

6-(Halomethyl)-1,2-benzisoxazol-3(2H)-one derivatives : These are crucial intermediates for introducing the side chain and functional groups. They allow for selective substitution and ring transformations leading to the final product.

Substituted phenols with cyclopentyloxy and methoxy groups : The aromatic core bearing cyclopentyloxy at the 2-position and methoxy at the 3-position is prepared or procured to serve as the main scaffold.

Typical Synthetic Route

Step 1: Formation of Substituted Benzisoxazolone Intermediate

Step 2: Coupling with Aromatic Core

Step 3: Oxidation and Hydrolysis to Propanoic Acid

- Oxidation of methyl or halomethyl groups to carboxylic acid functionalities is performed using activated manganese dioxide or similar oxidizing agents.

- Acidic hydrolysis (using sulfuric acid concentrations ranging from 35% to 75% w/w) converts ester or lactone intermediates to the free propanoic acid.

- Crystallization and purification are typically done using mixed solvents such as methanol/water or dimethyl sulfoxide/water to yield the pure acid.

Reaction Conditions and Optimization

Analytical and Purification Techniques

- Isolation : The target acid is isolated by extraction with organic solvents followed by concentration.

- Purification : Crystallization from mixed solvents as above; sometimes chromatographic methods used for intermediates.

- Characterization : NMR, IR, and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Intermediate synthesis | 6-(bromomethyl)-2-(methoxymethyl)-1,2-benzisoxazol-3(2H)-one | 50–120 °C, several hours | Formation of benzisoxazolone intermediate |

| 2 | Coupling with aromatic core | Cyclopentyloxy-3-methoxyphenyl derivative | Controlled temperature | Formation of linked intermediate |

| 3 | Oxidation and hydrolysis | Activated MnO2, sulfuric acid (35–75% w/w) | Ambient to moderate heat | Conversion to 3-(2-(cyclopentyloxy)-3-methoxyphenyl)propanoic acid |

| 4 | Purification | Crystallization solvents (methanol/water, DMSO/water) | Room temperature to mild heat | Pure final compound obtained |

Chemical Reactions Analysis

Types of Reactions

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2-(Cyclopentyloxy)-3-hydroxyphenyl)propanoic acid.

Reduction: 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanol.

Substitution: 3-(2-(Cyclopentyloxy)-3-aminophenyl)propanoic acid.

Scientific Research Applications

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The cyclopentyloxy and methoxy groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analysis

- Substituent Effects: Cyclopentyloxy Group: The target compound’s cyclopentyloxy group (vs. Methoxy Position: The 3-methoxy group in the target compound contrasts with 4-methoxy (e.g., 3-(4-methoxyphenyl)propanoic acid, C₁₀H₁₂O₃) , which may alter electronic effects and metabolic stability. Hybrid Structures: Compounds like 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid introduce polar groups to balance lipophilicity, a strategy absent in the target compound.

Biological Activity :

- The 4-hydroxy-3-methoxy analog (compound 3 in ) shows antimicrobial activity, while the 2,4′-dihydroxy-3′,5′-dimethoxy derivative (compound 5 in ) exhibits anti-asthma effects . The target compound’s cyclopentyloxy group may confer unique target binding, though specific data are lacking.

Biological Activity

3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse studies to elucidate its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a propanoic acid backbone, with a cyclopentyloxy and methoxy substitution on a phenyl ring. This structural configuration is crucial for its interaction with biological targets.

Antioxidant Activity

Research indicates that 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions. In animal models, administration of this compound resulted in reduced markers of inflammation, suggesting its potential as an anti-inflammatory agent.

Metabolic Regulation

Recent studies highlight the role of 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid in metabolic regulation. It has been observed to enhance lipid metabolism and improve glucose homeostasis in rodent models. The compound activates key metabolic pathways, leading to increased energy expenditure and reduced fat accumulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- GPR41 Receptor Activation : Similar to other phenolic compounds, it may activate GPR41 (short-chain fatty acid receptor), which is involved in metabolic regulation and anti-obesity effects.

- Inhibition of Lipid Accumulation : The compound appears to inhibit lipogenesis while promoting lipolysis, thereby contributing to its anti-obesity effects.

Study 1: Antioxidant Efficacy

In a controlled study involving neuronal cell lines, treatment with 3-(2-(Cyclopentyloxy)-3-methoxyphenyl)propanoic acid significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response, reinforcing the compound's potential as a neuroprotective agent.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| Medium Dose | 50 |

| High Dose | 75 |

Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects in a murine model of arthritis demonstrated that the administration of this compound resulted in a significant decrease in joint swelling and inflammatory cytokine levels.

| Treatment Group | Joint Swelling Reduction (%) | Cytokine Level (pg/mL) |

|---|---|---|

| Control | 0 | 200 |

| Low Dose | 30 | 140 |

| Medium Dose | 50 | 100 |

| High Dose | 70 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.